N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide, also known as CMPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPE has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to reduce pain and swelling in animal models of inflammation. These effects are thought to be due to the inhibition of COX-2 activity by this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that this compound is relatively expensive compared to other compounds used in inflammation research.
Future Directions
There are several potential future directions for research on N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide. One area of interest is the development of new drugs based on the structure of this compound that may have improved efficacy and reduced side effects. Another area of interest is the investigation of the potential use of this compound in the treatment of other inflammatory disorders such as multiple sclerosis and psoriasis. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide involves the reaction of 4-chloro-5-methylpyrazole with ethyl acrylate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide has been studied extensively for its potential use in the treatment of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. In addition, this compound has been shown to have analgesic effects, making it a potential candidate for pain management.
properties
IUPAC Name |
N-[2-(4-chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-3-9(14)11-4-5-13-7(2)8(10)6-12-13/h3,6H,1,4-5H2,2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZUFZQJYUUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCNC(=O)C=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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